2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride

説明

2-Morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride (CAS: 1056030-40-0) is a morpholine-derived compound featuring a thiocarbamate moiety and a phenyl substituent. Its molecular structure combines a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) with an oxoethyl group, an imidothiocarbamate linkage, and a hydrochloride salt. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

特性

IUPAC Name |

(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S.ClH/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16;/h1-5H,6-10H2,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFJZBJELNNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxidation Reactions

Reduction Reactions

Substitution Reactions

- Reagents : Nucleophiles such as amines or alcohols.

- Products : Compounds with specific groups replaced by nucleophiles.

Data Tables

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN3O2S |

| Molecular Weight | 315.82 g/mol |

| IUPAC Name | (2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride |

| InChI Key | CWKFJZBJELNNKA-UHFFFAOYSA-N |

Research Findings and Applications

2-Morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride is utilized in various scientific research applications, including organic synthesis, biochemical assays, and drug development. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in understanding biological processes and developing new therapeutic agents.

Chemistry Applications

- Organic Synthesis : Used as a reagent to introduce specific functional groups into molecules.

- Analytical Chemistry : Serves as a reference standard for analytical techniques.

Biological Applications

- Biochemical Assays : Employed in studies involving enzyme inhibition and protein interactions.

- Drug Development : Research into its potential therapeutic effects is ongoing.

化学反応の分析

2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common reagents and conditions for these reactions include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion . The major products formed depend on the type of reaction and the specific conditions used .

科学的研究の応用

2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways and lead to various biological effects . The exact pathways and targets depend on the specific context of its use in research .

類似化合物との比較

Structural and Functional Group Analysis

The compound shares structural motifs with several morpholine derivatives (Table 1). Key analogs include:

Table 1: Structural Comparison of Morpholine Derivatives

- Morpholine and Oxoethyl Moieties: All compounds in Table 1 contain a morpholine ring and an oxoethyl group, which are associated with improved solubility and metabolic stability in drug design. For example, Fominoben (a known antitussive agent) uses these groups to enhance its pharmacokinetic profile .

- Functional Group Variations : The target compound’s imidothiocarbamate group distinguishes it from analogs like QY-2957 (carboxylic acid) and ST-1985 (ketone). Thiocarbamates are less common in pharmaceuticals but may confer unique binding properties or resistance to enzymatic degradation.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., the target compound, Tranylcypromine hydrochloride , and Lidocaine hydrochloride ) generally exhibit higher aqueous solubility than free bases. This aligns with the target compound’s formulation as a hydrochloride salt for enhanced bioavailability.

- Thermal Stability: Fominoben has a melting point of 122.5–123°C , while the target compound’s thermal data are unspecified. Morpholine derivatives typically exhibit moderate thermal stability due to their heterocyclic structure.

Research Findings and Implications

- Hydrochloride Salt Advantage : Comparable to Tranylcypromine and Ansofaxine hydrochlorides, the salt form likely improves solubility and stability .

- Gaps in Data : Pharmacokinetic (e.g., absorption, metabolism) and toxicological profiles of the target compound are absent in the provided evidence, necessitating further study.

生物活性

2-Morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride is a chemical compound known for its diverse biological activities. With the molecular formula C13H18ClN3O2S and a molecular weight of 315.82 g/mol, this compound features a morpholine ring, an oxoethyl group, and an imidothiocarbamate moiety, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of 2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways.

- Protein Interaction : It may modulate protein interactions that are critical for cellular functions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticonvulsant Activity : In vivo tests demonstrated that certain derivatives exhibited significant anticonvulsant properties, protecting a substantial percentage of tested subjects from seizures .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective effects, showing promise in models of neurodegenerative diseases .

- Cytotoxicity Studies : The cytotoxic effects on various cell lines have been assessed, revealing that some concentrations do not exhibit significant toxicity, which is crucial for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals the unique advantages of 2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Morpholin-4-yl-2-oxoethyl N'-phenylthiourea | Thiourea instead of imidothiocarbamate | Varies in enzyme inhibition |

| 2-Morpholin-4-yl-2-oxoethyl N'-phenylcarbamate | Carbamate group substitution | Different binding affinity |

Case Study 1: Anticonvulsant Activity Evaluation

In a study assessing the anticonvulsant effects, several derivatives were tested in the maximal electroshock (MES) and 6 Hz tests. The results indicated that compounds similar to 2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride showed protective effects against seizures at specific dosages, outperforming traditional anticonvulsants like valproic acid .

Case Study 2: Neuroprotective Effects in Animal Models

Research conducted on animal models demonstrated that the compound could reduce neuronal damage in models of ischemia. The findings suggested that it might have applications in treating conditions such as stroke or traumatic brain injury .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis of morpholine-derived compounds typically involves nucleophilic substitution or condensation reactions. For example, acetyl chloride and Na₂CO₃ in dichloromethane (CH₂Cl₂) have been used to acetylate morpholine derivatives under reflux, followed by purification via silica gel chromatography and recrystallization . Key optimization strategies include:

- Reagent stoichiometry: Excess acetyl chloride (1.5–2 eq.) improves acylation efficiency.

- Stepwise addition: Sequential addition of base (e.g., Na₂CO₃) prevents side reactions.

- Purification: Gradient elution with methanol in CH₂Cl₂ (0–8%) enhances separation, while recrystallization from ethyl acetate yields high-purity products (58% yield reported) .

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Answer:

- ¹H/¹³C NMR: Key markers include morpholine ring protons (δ 3.31–4.90 ppm) and thiocarbamate NH signals (δ 7.69 ppm as a broad singlet) .

- Mass spectrometry (ESI/APCI+): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺ at m/z 369) .

- IR spectroscopy: Stretch frequencies for C=O (1680–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) validate functional groups.

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) during derivative characterization be systematically resolved?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies include:

- Multi-dimensional NMR: 2D COSY or HSQC clarifies proton-carbon correlations and resolves overlapping signals.

- Computational modeling: DFT calculations predict NMR shifts for proposed structures, aiding assignment .

- Control experiments: Re-synthesis under anhydrous conditions or alternative purification (e.g., preparative HPLC) isolates intermediates for comparison.

Advanced: What experimental frameworks are effective for elucidating the biological mechanism of action of this compound?

Answer:

- Structure-activity relationship (SAR): Synthesize analogs (e.g., substituting phenyl or morpholine groups) and test inhibitory effects in enzyme assays.

- Molecular docking: Use crystallographic data of target proteins (e.g., kinases) to model interactions with the thiocarbamate moiety .

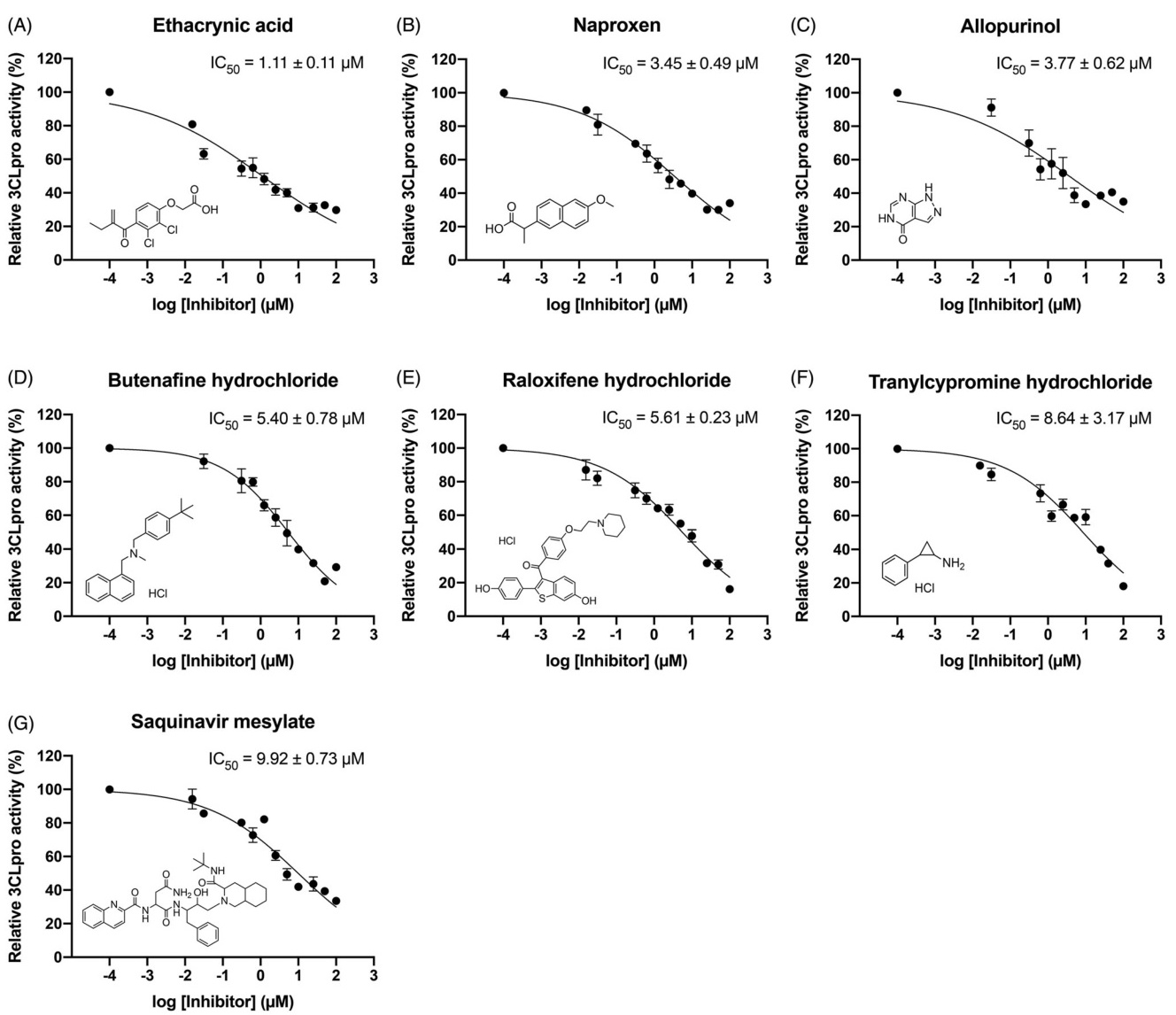

- Biochemical assays: Measure IC₅₀ values in cell-based models, correlating solubility (e.g., using co-solvents like DMSO or cyclodextrins) with activity .

Advanced: How can solubility limitations of the hydrochloride salt be addressed in pharmacological studies?

Answer:

- Co-solvent systems: Use ethanol (10–20%) or PEG-400 to enhance aqueous solubility while maintaining biocompatibility .

- pH adjustment: Buffered solutions (pH 4–5) stabilize the hydrochloride form and prevent precipitation.

- Lyophilization: Prepare freeze-dried powders for reconstitution in saline or culture media for in vivo dosing .

Advanced: What computational tools are recommended to predict the stability and reactivity of this compound under varying conditions?

Answer:

- Molecular dynamics (MD): Simulate degradation pathways (e.g., hydrolysis of the thiocarbamate group) in aqueous environments.

- QSAR models: Train algorithms on analogs to predict logP, pKa, and metabolic stability.

- Thermogravimetric analysis (TGA): Validate computational stability predictions by measuring decomposition temperatures experimentally.

Advanced: How can researchers design experiments to reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling: Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks.

- Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites, informing structural modifications .

- Dose-response refinement: Adjust dosing regimens based on allometric scaling from rodent models to account for species differences.

Basic: What safety and handling protocols are essential for working with this compound in the laboratory?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .

- Waste disposal: Neutralize acidic residues with sodium bicarbonate before aqueous disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。